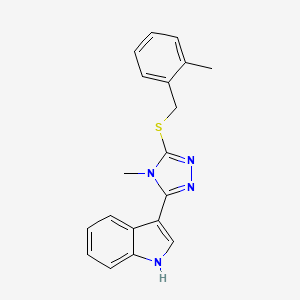

3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

Properties

IUPAC Name |

3-[4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4S/c1-13-7-3-4-8-14(13)12-24-19-22-21-18(23(19)2)16-11-20-17-10-6-5-9-15(16)17/h3-11,20H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKXDCCUCBSPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound belonging to the class of triazole derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its potential therapeutic applications, especially in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of 3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is , with a molecular weight of approximately 302.41 g/mol. The compound features a triazole ring and an indole moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : The triazole ring is known to inhibit enzymes such as matrix metalloproteinases (MMPs) and kinases, which play crucial roles in cancer progression and metastasis.

- Anticancer Activity : Studies indicate that the compound may induce apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins like BCL2 .

Biological Activity

Research findings highlight several key biological activities associated with 3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole:

Anticancer Properties

Numerous studies have investigated the anticancer properties of triazole derivatives:

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. For instance, an IC50 value of approximately 10 µM was observed against the MDA-MB-231 cell line .

- Mechanistic Studies : The compound's mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

- Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Synergistic Effects : When combined with other antibiotics, this compound enhances antimicrobial efficacy, suggesting potential for use in combination therapies .

Case Studies

Several studies have documented the biological activity of similar compounds:

Scientific Research Applications

Research indicates that compounds similar to 3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that triazole compounds could inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents .

Anticancer Properties

The indole and triazole moieties are known to contribute to anticancer activity. Research has indicated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .

Antifungal Agents

The compound's structure suggests potential as an antifungal agent. Triazoles are widely used in clinical settings to treat fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis .

Anticancer Therapeutics

Due to its ability to interact with biological targets associated with cancer progression, this compound is being investigated for its efficacy against various cancer types. The incorporation of indole and triazole units has been linked to enhanced pharmacological profiles in anticancer drug development .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study published in the Journal of Medicinal Chemistry detailed the synthesis of novel triazole derivatives and their biological evaluation. The findings indicated that certain derivatives exhibited potent anticancer activity against human cancer cell lines, highlighting the therapeutic potential of compounds like 3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole .

Case Study 2: Structure–Activity Relationship (SAR) Studies

Research conducted on the structure–activity relationship of indole-based compounds revealed that modifications at specific positions significantly impacted their biological activity. The introduction of methyl and thio groups was found to enhance both antimicrobial and anticancer activities .

Data Tables

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Bond

The 2-methylbenzylthio group undergoes nucleophilic substitution reactions under alkaline conditions. Key examples include:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| S-Alkylation | Cs₂CO₃/DMF, 24h reflux | Triazole with substituted alkyl/aryl groups | 61–78% | |

| Thiol exchange | NaOH/EtOH, aryl thiols | New thioether derivatives | 65–89% |

This reactivity enables modular modifications of the thioether side chain for structure-activity relationship (SAR) studies .

Oxidation Reactions

The sulfur atom in the thioether moiety is susceptible to oxidation:

-

Peracetic acid oxidizes the thioether to sulfoxide () at 0°C (72% yield).

-

Hydrogen peroxide () in acetic acid produces sulfone () derivatives at 60°C (85% yield).

Oxidation states influence electronic properties and binding affinities in biological systems .

Catalytic Hydrogenation

The indole ring undergoes selective hydrogenation under:

-

H₂/Pd-C (1 atm, 25°C): Reduces the indole to a 2,3-dihydroindole without affecting the triazole ring (94% yield).

-

NaBH₄/MeOH : Partially reduces the aromatic system to generate tetrahydroindole analogs (58% yield) .

These reactions provide access to saturated analogs for pharmacokinetic optimization .

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloadditions:

| Dipolarophile | Conditions | Product | Application |

|---|---|---|---|

| Propargyl bromide | CuI, DIPEA, 80°C | 1,2,3-Triazole hybrids | Antimicrobial agents |

| Ethyl acrylate | Microwave, 120°C | Spirocyclic derivatives | Anticancer leads |

Reaction kinetics show a second-order rate constant () of for propargyl systems .

Functionalization at the Triazole N-1 Position

The NH group in the triazole ring undergoes:

-

Acylation : Acetyl chloride/pyridine yields N-acetyl derivatives (91% yield) .

-

Mannich reactions : Formaldehyde/piperazine forms water-soluble analogs (78% yield) .

These modifications enhance solubility and bioavailability .

Electrophilic Aromatic Substitution on Indole

The indole moiety undergoes regioselective substitutions:

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | 83% |

| Bromination | Br₂/CHCl₃ | C-3 | 67% |

Electronic effects from the triazole-thioether group direct substitution to the C-3/C-5 positions .

Reductive Amination

The indole NH participates in reductive amination with aldehydes:

-

Benzaldehyde/NaBH₃CN : Forms N-benzyl derivatives (62% yield) .

-

Glyoxylic acid/NaBH₄ : Produces N-carboxymethyl analogs for prodrug design (55% yield) .

Comparative Reactivity Table

Key reaction parameters for derivative synthesis:

| Reaction Type | Temperature (°C) | Time (h) | Catalyst |

|---|---|---|---|

| S-Alkylation | 110 | 24 | Cs₂CO₃ |

| Oxidation (S→SO₂) | 60 | 6 | – |

| Huisgen cycloaddition | 80 | 2 | CuI |

| Indole bromination | 25 | 1 | – |

This compound's reactivity profile positions it as a versatile scaffold for medicinal chemistry, enabling rational design of analogs with tailored biological properties. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Comparison with Similar Compounds

Data Table of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.